molecular formula C17H12F4N4O2 B13369761 1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13369761
M. Wt: 380.30 g/mol
InChI Key: RRSFTXOFWJIYNI-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of difluoromethoxy and difluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the difluoromethoxy and difluorophenyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but differs in the position of the triazole ring, which can affect its chemical properties and biological activities.

    1-(4-(difluoromethoxy)phenyl)-2-(3,5-difluorophenyl)ethane-1,2-dione: This compound has a different core structure but shares the difluoromethoxy and difluorophenyl groups, making it useful for comparative studies in terms of reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H12F4N4O2

Molecular Weight

380.30 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H12F4N4O2/c1-9-22-15(16(26)23-14-7-2-10(18)8-13(14)19)24-25(9)11-3-5-12(6-4-11)27-17(20)21/h2-8,17H,1H3,(H,23,26)

InChI Key

RRSFTXOFWJIYNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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